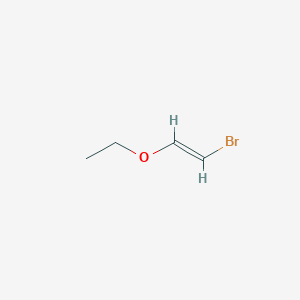

1-Bromo-2-ethoxyethene

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

(E)-1-bromo-2-ethoxyethene |

InChI |

InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3+ |

InChI Key |

BCFCTTHZFYZOHT-ONEGZZNKSA-N |

Isomeric SMILES |

CCO/C=C/Br |

Canonical SMILES |

CCOC=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 Ethoxyethene

Direct Bromination of Ethyl Vinyl Ether

Direct bromination of ethyl vinyl ether is a primary route to synthesize 1-Bromo-2-ethoxyethene. This process involves the addition of bromine across the double bond of the ether, followed by the elimination of hydrogen bromide to form the vinyl bromide.

The reaction of ethyl vinyl ether with molecular bromine (Br₂) is a classic example of electrophilic addition to an alkene. thieme-connect.de The bromine molecule becomes polarized as it approaches the electron-rich double bond of the ethyl vinyl ether, leading to the formation of a cyclic bromonium ion intermediate. thieme-connect.de This intermediate is then attacked by a bromide ion. The initial addition of bromine to ethyl vinyl ether yields 1,2-dibromo-1-ethoxyethane (B1607201). thieme-connect.dechemicalbook.com

This reaction is typically carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to control the reactivity of bromine and minimize side reactions. thieme-connect.de

N-Bromosuccinimide (NBS) serves as an alternative and often more manageable source of bromine for electrophilic bromination. organic-chemistry.orgchegg.com It is a versatile reagent used for various bromination reactions, including allylic and benzylic brominations, as well as electrophilic additions to alkenes. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing 1-Bromo-2-ethoxyethene, NBS can be used to brominate ethyl vinyl ether. chegg.comkoreascience.kr The reaction mechanism involves the in-situ generation of a low concentration of Br₂, which then proceeds with the electrophilic addition as described above. masterorganicchemistry.com This method can offer better control and selectivity compared to using molecular bromine directly. masterorganicchemistry.com

Following the formation of the dibrominated intermediate (1,2-dibromo-1-ethoxyethane), a dehydrohalogenation step is necessary to form the double bond of 1-bromo-2-ethoxyethene. This is an elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms. A base is required to facilitate this process. 9afi.com

Triethylamine (B128534) (Et₃N) is a commonly used base for this purpose. chemicalbook.com9afi.com It abstracts a proton from the carbon adjacent to the ethoxy group, initiating an E2 (elimination, bimolecular) mechanism. This concerted reaction involves the simultaneous departure of the proton and the bromide ion, leading to the formation of the carbon-carbon double bond. chegg.combartleby.com The use of a non-nucleophilic base like triethylamine is crucial to favor elimination over substitution reactions.

The synthesis of 1-bromo-2-ethoxyethene can result in the formation of two geometric isomers: the (E)-isomer and the (Z)-isomer. guidechem.comnih.gov The stereochemical outcome of the dehydrohalogenation step is highly dependent on the conformation of the 1,2-dibromo-1-ethoxyethane intermediate and the reaction conditions.

For an E2 elimination to occur, the hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation. chegg.com By controlling the reaction conditions, such as the choice of base and solvent, it is possible to influence the conformational equilibrium of the intermediate and thereby favor the formation of one stereoisomer over the other. For instance, the reaction of cis-2-bromo-1-ethoxyethylene with butyl lithium results in the exchange of the bromine atom, while the trans isomer undergoes proton exchange. google.com This highlights the significant impact of stereochemistry on reactivity.

Research has shown that specific reaction pathways can selectively produce either the (Z) or (E) isomer. For example, partial dehydrohalogenation of (1R,2R)- or (1S,2S)-1,2-dibromo-1,2-diphenylethane yields the (Z)-isomer, while the meso-compound (1R,2S)-1,2-dibromo-1,2-diphenylethane gives the (E)-isomer, illustrating the principles of stereoselective synthesis that can be applied to similar systems. chegg.combartleby.com

Alternative Synthetic Approaches to 1-Bromo-2-ethoxyethene

While the direct bromination of ethyl vinyl ether is a common method, other synthetic strategies have been explored. One such alternative involves the reaction of 1,2-dibromo-2-ethoxyethane with n-butylmagnesium bromide, a Grignard reagent. prepchem.com This method also proceeds from a dibrominated precursor to generate the desired vinyl bromide. Another approach involves the reaction of cis 2-chloro-1-ethoxyethylene with butyl lithium, which leads to the formation of a lithiated intermediate that can be further reacted. google.com These alternative routes can offer advantages in specific contexts, such as improved yields or access to different stereoisomers.

Compound Index

Reactivity and Mechanistic Insights into 1 Bromo 2 Ethoxyethene Transformations

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 1-bromo-2-ethoxyethene is a site of reactivity, allowing for addition reactions with various reagents.

Electrophilic addition reactions to alkenes are a fundamental class of organic transformations. lasalle.edu The stereoselectivity and regioselectivity of these additions to 1-bromo-2-ethoxyethene are governed by the electronic properties of the substituents and the nature of the attacking electrophile.

Regioselectivity: The addition of an unsymmetrical electrophile (E-Nu) to the double bond of 1-bromo-2-ethoxyethene can theoretically lead to two different regioisomers. The regioselectivity is determined by the stability of the carbocation intermediate formed in the first step of the reaction. libretexts.orgyoutube.com According to Markovnikov's rule, the electrophile (typically H⁺) adds to the carbon atom that already bears more hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. libretexts.orgyoutube.com However, the presence of the ethoxy and bromo substituents complicates this prediction. The ethoxy group is electron-donating through resonance, which would stabilize a positive charge on the adjacent carbon. Conversely, the bromine atom is electron-withdrawing through induction but can also donate electron density through resonance. The interplay of these electronic effects will dictate the preferred site of electrophilic attack and the resulting regiochemistry of the product. libretexts.org

Stereoselectivity: The stereochemical outcome of an electrophilic addition depends on the mechanism of the reaction.

Syn-addition: Some reactions, like catalytic hydrogenation, proceed via syn-addition, where both new bonds are formed on the same face of the double bond. lasalle.edu

Non-stereoselective: If a planar carbocation intermediate is formed, the nucleophile can attack from either face, leading to a mixture of stereoisomers. lasalle.edu

For 1-bromo-2-ethoxyethene, the specific stereoisomer (cis or trans) of the starting material will influence the stereochemistry of the product in stereospecific reactions.

Here is an interactive table summarizing the expected outcomes for electrophilic additions:

| Reagent | Expected Intermediate | Expected Regioselectivity | Expected Stereoselectivity |

| HBr | Carbocation | Markovnikov (influenced by substituents) | Non-stereoselective |

| Br₂/CH₂Cl₂ | Cyclic Bromonium Ion | Not applicable | Anti-addition |

| Br₂/H₂O | Cyclic Bromonium Ion | Halogen on less substituted C, OH on more substituted C | Anti-addition |

| H₂/Catalyst | - | Not applicable | Syn-addition |

In addition to electrophilic additions, the double bond of 1-bromo-2-ethoxyethene can also undergo radical addition reactions. google.com These reactions are typically initiated by a radical species, often generated from a peroxide (ROOR) in the presence of heat or light. libretexts.orgmasterorganicchemistry.com

A key example is the radical addition of hydrogen bromide (HBr). libretexts.org The mechanism proceeds through a radical chain reaction:

Initiation: A radical initiator (e.g., from a peroxide) abstracts a hydrogen atom from HBr to form a bromine radical (Br•). libretexts.orgma.edu

Propagation:

The bromine radical adds to the carbon-carbon double bond. This addition is regioselective, occurring at the carbon that results in the formation of the more stable carbon radical. libretexts.orgmasterorganicchemistry.com For 1-bromo-2-ethoxyethene, this would likely be the carbon atom that can be better stabilized by the adjacent substituents.

The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical, which continues the chain. libretexts.orgma.edu

Termination: The reaction terminates when two radical species combine. ma.edu

A notable feature of radical addition of HBr is its anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond. libretexts.orgmasterorganicchemistry.com This is in direct contrast to the outcome of electrophilic addition of HBr.

The formation of radical intermediates is a key aspect of these transformations. sinica.edu.tw The stability of the radical intermediate dictates the regiochemical outcome of the addition. masterorganicchemistry.com

Cycloaddition Chemistry

1-Bromo-2-ethoxyethene is a versatile substrate for cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct.

Specifically, 1-bromo-2-ethoxyethene has been shown to participate in hetero-Diels-Alder reactions. researchgate.netresearchgate.net In these reactions, it acts as the dienophile, reacting with a 1,3-diene that contains one or more heteroatoms. A notable example is its reaction with α-nitroso alkenes, which are generated in situ. researchgate.netfu-berlin.de This reaction leads to the formation of 6-ethoxy-6H-1,2-oxazines. researchgate.netresearchgate.net

The initial cycloaddition product can then undergo further transformations. For instance, the resulting cycloadduct often undergoes elimination of hydrogen bromide (HBr) to yield a more stable aromatic or heteroaromatic system. researchgate.net This subsequent elimination step is a common feature in the cycloaddition chemistry of 1-bromo-2-ethoxyethene.

The stereochemistry of the starting 1-bromo-2-ethoxyethene (i.e., (Z)- or (E)-isomer) can influence the stereochemical outcome of the cycloaddition, making it a useful building block in stereoselective synthesis. evitachem.com These cycloaddition reactions provide a powerful tool for the construction of complex heterocyclic frameworks. researchgate.netresearchgate.net

Hetero Diels-Alder Reactions with α-Nitroso Alkenes

1-Bromo-2-ethoxyethene serves as a competent dienophile in hetero-Diels-Alder reactions, particularly with electron-deficient heterodienes like α-nitroso alkenes. This [4+2] cycloaddition provides a powerful route for the synthesis of complex heterocyclic systems. The reaction typically proceeds by the interaction of the electron-rich dienophile, 1-bromo-2-ethoxyethene, with the α-nitroso alkene, which is often generated in situ from α-halogen oximes. researchgate.netscispace.com

The reaction between 1-bromo-2-ethoxyethene and α-nitroso alkenes leads to the efficient formation of 6-ethoxy-6H-1,2-oxazine derivatives. researchgate.netscispace.com The process involves an initial cycloaddition to form a primary cycloadduct, a dihydro-1,2-oxazine intermediate still bearing the bromine atom. researchgate.netresearchgate.net In most cases, these primary adducts are not isolated but are subjected to dehydrobromination, typically using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the stable aromatic 6H-1,2-oxazine ring system. researchgate.netscispace.com

The α-nitroso alkene component is commonly generated in situ from the corresponding α-chloro or α-bromo oximes. researchgate.netbeilstein-journals.org This strategy avoids the isolation of the often unstable and reactive nitrosoalkene species. For instance, the hetero-Diels-Alder reaction of α-nitroso alkenes (generated from α-halogen oximes) with 1-bromo-2-ethoxyethene (both Z and E isomers) provides a versatile pathway to a variety of substituted 6H-1,2-oxazines. researchgate.netscispace.comgoogle.com In singular cases, the primary cycloadducts have been isolated, providing insight into the reaction mechanism. researchgate.netscispace.com

Table 1: Synthesis of 6H-1,2-Oxazines via Hetero Diels-Alder Reaction

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1-Bromo-2-ethoxyethene, α-Nitroso Alkenes (from α-halogen oximes) | 1. Cycloaddition 2. DBU | 6-Ethoxy-6H-1,2-oxazines | researchgate.net, scispace.com |

Stereocontrol is a critical aspect of the Diels-Alder reaction, as the relative configuration of the reactants is generally preserved in the cycloadduct. libretexts.org In the context of the reaction between 1-bromo-2-ethoxyethene and α-nitroso alkenes, the stereochemistry of both the dienophile and the heterodiene influences the stereochemical outcome of the final product. beilstein-journals.orgyoutube.com The reaction is stereospecific, meaning that the cis or trans geometry of the dienophile dictates the stereochemistry in the resulting oxazine (B8389632) ring. nih.gov

The cycloaddition can proceed via endo or exo transition states, which can lead to different diastereomers. The preference for one pathway over the other is influenced by factors such as steric hindrance and secondary orbital interactions. beilstein-journals.orgnih.gov While specific studies on the stereocontrol of 1-bromo-2-ethoxyethene in this particular reaction are limited, the general principles of hetero-Diels-Alder reactions suggest that the substituents on both reacting partners play a crucial role in directing the stereochemical course of the cycloaddition. beilstein-journals.orgresearchgate.net The use of chiral auxiliaries or catalysts can also be employed to achieve high levels of enantioselectivity in such cycloadditions. nih.govbeilstein-journals.org

The 6H-1,2-oxazine derivatives synthesized from 1-bromo-2-ethoxyethene are versatile synthetic intermediates, amenable to a range of further chemical modifications. researchgate.net These transformations open pathways to other valuable classes of compounds.

Addition and Functionalization: The double bond within the 6H-1,2-oxazine ring can undergo various addition reactions. For example, epoxidation of these oxazines has been shown to proceed efficiently, yielding the corresponding epoxides which are precursors to amino alcohols. researchgate.netresearchgate.net

Synthesis of Amines: The N-O bond in the 1,2-oxazine ring can be cleaved reductively, providing access to cyclic and acyclic primary and secondary amines, including valuable structures like pyrrolidines. researchgate.netresearchgate.net

Cross-Coupling Reactions: The 6H-1,2-oxazine scaffold can be halogenated, for instance by bromination, to introduce a handle for cross-coupling reactions. beilstein-journals.org Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, on these halogenated oxazines allow for the introduction of various aryl and alkynyl substituents at the C-4 position. beilstein-journals.org

Rearrangements to Pyridines: Under Lewis acid promotion, certain 4-alkynyl-substituted 6H-1,2-oxazines can undergo rearrangement to furnish highly functionalized pyridine (B92270) derivatives, demonstrating the utility of these cycloadducts in constructing different heterocyclic cores. beilstein-journals.org

Metal-Catalyzed Reactions

Nickel(0)-Catalyzed Cyanation of 1-Bromo-2-ethoxyethene

The conversion of vinyl halides to vinyl nitriles is a significant transformation in organic synthesis, and nickel catalysis has emerged as an effective method for this purpose. oup.com 1-Bromo-2-ethoxyethene can undergo cyanation in the presence of a nickel(0) catalyst. oup.comrsc.org

The nickel(0)-catalyzed cyanation of (Z)-1-bromo-2-ethoxyethene with potassium cyanide (KCN) has been shown to produce 3-ethoxyacrylonitrile. oup.com A notable feature of this reaction is its diastereoselectivity. The reaction predominantly yields the (E)-isomer of the nitrile product, even when starting from the (Z)-isomer of the bromoethene. oup.com

Table 2: Nickel(0)-Catalyzed Cyanation of (Z)-1-Bromo-2-ethoxyethene

| Substrate | Reagents | Catalyst System | Conditions | Product (Z/E Ratio) | Yield | Reference |

|---|

This stereochemical outcome highlights the complexity of the catalytic cycle, which likely involves oxidative addition of the vinyl bromide to Ni(0), followed by transmetalation with the cyanide source and reductive elimination. The observed isomerization suggests that intermediates in this cycle have a sufficient lifetime or pathway to equilibrate to the more stable E-configuration before the final product is released.

Catalyst Systems and Reaction Parameters

The transformation of 1-bromo-2-ethoxyethene is effectively achieved through various transition metal-catalyzed reactions. The choice of catalyst system and reaction parameters is crucial for directing the reaction towards the desired product with high selectivity and yield. Detailed research findings have identified specific conditions for reactions such as transetherification and cyanation.

A ruthenium-catalyzed transetherification of 1-bromo-2-ethoxyethene has been explored, leading to the formation of bromoacetaldehyde, which subsequently trimerizes. ual.es The reaction conditions are notably mild, operating at 47 °C. ual.es The efficiency of this transformation is dependent on the catalyst loading, with higher concentrations leading to faster reaction times. ual.es

Nickel-catalyzed cyanation offers another pathway for the functionalization of 1-bromo-2-ethoxyethene. Specifically, (Z)-1-bromo-2-ethoxyethene can be converted to (E)-3-ethoxyacrylonitrile. oup.com This reaction employs a nickel(0) catalyst, often generated in situ, in the presence of an alkali cyanide. oup.com The stereochemical outcome of this cyanation can be influenced by the reaction temperature. oup.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also relevant. While direct coupling on 1-bromo-2-ethoxyethene itself is a foundational concept, studies on its derivatives, like 4-bromo-6H-1,2-oxazines (prepared from 1-bromo-2-ethoxyethene), demonstrate the utility of these methods. beilstein-journals.org For instance, Suzuki couplings have been successfully performed using palladium tetrakis(triphenylphosphine) as the catalyst. beilstein-journals.org

The following table summarizes the catalyst systems and parameters for key transformations involving 1-bromo-2-ethoxyethene.

Interactive Data Table: Catalyst Systems for 1-Bromo-2-ethoxyethene Transformations

| Reaction Type | Substrate | Catalyst System | Reagents | Solvent | Temperature | Time | Yield | Ref |

| Transetherification | 1-Bromo-2-ethoxyethene | Ruthenium complex ual.es | - | Methanol | 47 °C | 2.5 - 20 h | >99% selectivity | ual.es |

| Cyanation | (Z)-1-Bromo-2-ethoxyethene | NiBr₂(PPh₃)₂ / Zn / PPh₃ | KCN | DMF | 0 °C | 4 h | 72% | oup.com |

| Suzuki Coupling | 4-Bromo-6H-1,2-oxazine* | Pd(PPh₃)₄ | Phenylboronic acid, Na₂CO₃ | Toluene | 80 °C | 3 h | 77-82% | beilstein-journals.org |

Role of Transition Metals in Activating Vinylic C-Br Bonds

The activation of the relatively inert vinylic carbon-bromine (C-Br) bond in 1-bromo-2-ethoxyethene is a critical step in its transition metal-catalyzed transformations, particularly in cross-coupling reactions. uwindsor.ca The general mechanism for these reactions involves a catalytic cycle comprising three fundamental steps: oxidative addition, transmetallation, and reductive elimination. libretexts.orgresearchgate.net

The activation of the C-Br bond occurs during the initial oxidative addition step. uwindsor.caresearchgate.net In this process, a low-valent transition metal complex, typically with the metal in a low oxidation state such as Palladium(0) or Nickel(0), reacts with the 1-bromo-2-ethoxyethene molecule. uwindsor.ca The metal center inserts itself into the C-Br bond, effectively breaking it. 103.203.175 This results in the formation of a new, higher-valent organometallic intermediate where both the ethoxyvinyl group and the bromide are now bonded to the metal center. libretexts.org For example, a Pd(0) complex would be oxidized to a Pd(II) species. uwindsor.ca

This oxidative addition is the key activation step because it transforms the halogenated carbon from an electrophilic site in the starting material into a nucleophilic group attached to the metal in the organometallic intermediate. This new complex is now "activated" and poised for the subsequent step in the catalytic cycle, which is typically transmetallation . libretexts.org During transmetallation, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide. libretexts.org

The cycle concludes with reductive elimination , where the two organic groups bound to the metal—the original ethoxyvinyl moiety and the one transferred during transmetallation—couple to form a new carbon-carbon bond. libretexts.org This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. uwindsor.ca The oxidative addition of the vinylic C-Br bond is frequently the rate-determining step of the entire catalytic cycle. researchgate.net

Synthetic Applications of 1 Bromo 2 Ethoxyethene As a Building Block

Precursor for Heterocyclic Compounds

The electron-rich double bond in 1-bromo-2-ethoxyethene makes it a suitable component in cycloaddition reactions for the construction of various heterocyclic systems. Its reactivity has been harnessed to create complex cyclic structures that are scaffolds for medicinally relevant compounds.

1,2-Oxazines are six-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. These structures are of significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates. clockss.orgsemanticscholar.org The synthesis of 3,6-dihydro-2H-1,2-oxazines has demonstrated considerable synthetic potential. clockss.org While numerous methods exist for constructing the 1,2-oxazine ring, one key strategy involves the hetero-Diels-Alder reaction, where a nitroso compound acts as a heterodienophile and reacts with a diene. clockss.orgresearchgate.net

Alternatively, vinyl ethers, such as 1-bromo-2-ethoxyethene, can participate as the 2π component in cycloadditions with suitable 4π partners like nitrosoalkenes to form the 1,2-oxazine ring. This approach provides a direct route to functionalized 1,2-oxazine derivatives, which can be further elaborated into more complex molecular frameworks. rsc.org The presence of the bromo and ethoxy substituents on the ethene backbone allows for post-cyclization modifications, enhancing the molecular diversity of the resulting heterocyclic library.

The pyrrolidine (B122466) ring is a core structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.com One elegant strategy for the stereocontrolled synthesis of substituted pyrrolidines involves the use of 1,2-oxazines as precursors. The N-O bond within the 1,2-oxazine ring is relatively weak and can be cleaved reductively to unmask a 1,4-amino alcohol functionality. This intermediate can then undergo further transformations, including cyclization, to form the pyrrolidine ring.

A stereoselective method for synthesizing pyrrolidine derivatives can be achieved by starting with a chiral 1,2-oxazine. mdpi.com For instance, the ozonolysis of an oxazine (B8389632) can lead to its opening, followed by intramolecular cyclization of the resulting aminoaldehyde to yield a pyrrolidine derivative. mdpi.com When 1-bromo-2-ethoxyethene is used to construct the initial oxazine, the substituents from the starting material can influence the stereochemical outcome of the subsequent reactions, providing a pathway for the diastereoselective synthesis of complex pyrrolidine cores. nih.govmdpi.com

Table 1: Synthesis of Pyrrolidine Derivatives from Cyclic Precursors

| Precursor Type | Transformation | Resulting Core | Stereoselectivity |

| 1,2-Oxazine | Ozonolysis & Intramolecular Cyclization | Pyrrolidine | Diastereoselective |

| Alkene | Intramolecular Aminooxygenation | 2,5-disubstituted Pyrrolidine | High (cis) |

| Azomethine Ylide | [3+2] Cycloaddition | Dispiro-pyrrolidine | High (anti-exo or syn-endo) |

Generation of Organometallic Reagents

The carbon-bromine bond in 1-bromo-2-ethoxyethene is susceptible to metal-halogen exchange, providing a convenient entry point for the formation of highly reactive organometallic species. These reagents are powerful tools for creating new carbon-carbon bonds.

Treatment of 1-bromo-2-ethoxyethene with a strong organolithium base, such as t-butyllithium, at low temperatures results in a bromine-lithium exchange reaction. This process stereospecifically generates the corresponding vinyllithium (B1195746) reagent. documentsdelivered.com The reaction is typically rapid and efficient, providing a clean source of the lithiated species.

The resulting (2-ethoxyvinyl)lithium is a potent nucleophile and can react with a wide range of electrophiles. The geometry of the double bond in the starting vinyl bromide is retained in the vinyllithium product, allowing for stereocontrolled synthetic applications. The cis-isomer of 1-bromo-2-ethoxyethene, in particular, is noted for its use in preparing the corresponding lithium compound.

While vinyllithium reagents are highly reactive, their strong basicity can sometimes lead to side reactions. To moderate their reactivity and enhance their functional group tolerance, they can be converted into other organometallic species through transmetalation. A common and synthetically useful transformation is the reaction of the vinyllithium compound with a zinc salt, such as zinc chloride (ZnCl₂), to generate an organozinc reagent. rsc.org

The generation of organozinc reagents from organohalides via direct zinc insertion is a convenient pathway, often facilitated by activating agents. nih.gov However, the transmetalation from a pre-formed organolithium compound offers a reliable alternative. rsc.org The resulting (2-ethoxyvinyl)zinc reagent is less basic and generally more selective in its reactions than its lithium precursor. These organozinc compounds are particularly effective in nucleophilic addition reactions, including conjugate additions and cross-coupling reactions catalyzed by transition metals like palladium or nickel. nih.govresearchgate.net

Table 2: Generation and Application of Organometallic Reagents from 1-Bromo-2-ethoxyethene

| Reagent Type | Method of Formation | Key Reactant(s) | Typical Application |

| Vinyllithium | Bromine-Lithium Exchange | t-Butyllithium | Reaction with electrophiles |

| Organozinc | Transmetalation | Vinyllithium, ZnCl₂ | Nucleophilic additions, Cross-coupling |

Contribution to Complex Molecular Architectures and Natural Product Synthesis

The synthetic utility of 1-bromo-2-ethoxyethene extends to the assembly of complex molecules and the total synthesis of natural products. The vinylic ether moiety it introduces can be considered a masked carbonyl group, as it can be hydrolyzed under acidic conditions to reveal an aldehyde or ketone. This "masked functionality" allows chemists to carry the synthetic equivalent of a formyl group through a reaction sequence where a free aldehyde would not be stable.

By employing the organometallic reagents derived from 1-bromo-2-ethoxyethene, intricate carbon skeletons can be constructed. For example, the (2-ethoxyvinyl)lithium or the corresponding organozinc reagent can be added to complex aldehydes, ketones, or epoxides to install the ethoxyvinyl group. Subsequent hydrolysis of this group unmasks an aldehyde, which can then participate in further bond-forming reactions, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations, to continue the elongation and elaboration of the molecular structure. This strategic use of 1-bromo-2-ethoxyethene as a two-carbon building block has proven valuable in the multistep synthesis of architecturally complex target molecules.

Applications in the Synthesis of Substituted Indole (B1671886) Derivatives (using ethoxyethene)

The indole scaffold is a core structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com Consequently, the development of efficient methods for the synthesis of substituted indoles is a central focus of organic chemistry. The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring. wikipedia.orgyoutube.com This reaction typically involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone, which forms a phenylhydrazone that subsequently undergoes a openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement to yield the indole. wikipedia.org

While various precursors are used in methods like the Fischer indole synthesis, the direct application of 1-bromo-2-ethoxyethene as a primary building block for the construction of substituted indole derivatives is not extensively documented in dedicated synthetic reports. However, the reactivity of vinyl ethers, such as ethoxyethene, makes them potential precursors for the carbonyl or acetal (B89532) components often required in classical indole syntheses. For example, hydrolysis of a vinyl ether yields an aldehyde, which can then be reacted with a phenylhydrazine in a Fischer indole synthesis.

The Bartoli indole synthesis offers another pathway where vinyl organometallics, derivable from vinyl bromides like 1-bromo-2-ethoxyethene, react with nitroarenes. pharmaguideline.com This method is particularly useful for the synthesis of 7-substituted indoles. The conversion of 1-bromo-2-ethoxyethene to its corresponding Grignard or organolithium reagent could potentially allow its use in Bartoli-type reactions to generate ethoxy-substituted indole precursors.

| Indole Synthesis Method | General Reactants | Potential Role of Ethoxyethene Derivative |

| Fischer Indole Synthesis | Phenylhydrazine + Aldehyde/Ketone | Hydrolysis of ethoxyethene to provide the aldehyde component. |

| Bartoli Indole Synthesis | Nitrobenzene + Vinyl Grignard Reagent | Use as a precursor to the vinyl Grignard reagent. |

Stereochemical Aspects in Reactions of 1 Bromo 2 Ethoxyethene

Principles of Stereoselective and Stereospecific Reactions

Stereoselective reactions are those in which one stereoisomer is formed or destroyed preferentially over all other possibilities. This can be further categorized into diastereoselectivity and enantioselectivity. A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product.

Diastereoselectivity in Addition and Substitution Pathways

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of 1-Bromo-2-ethoxyethene, which exists as (E) and (Z) isomers, addition reactions across the double bond could potentially lead to the formation of diastereomeric products. For instance, the addition of a reagent "X-Y" could result in syn- or anti-addition, leading to different diastereomers depending on the starting isomer.

Similarly, in substitution reactions at the vinylic carbon, the stereochemical outcome is of significant interest. Nucleophilic vinylic substitution can proceed through various mechanisms, and the stereochemistry of the resulting product (retention or inversion of configuration) would be a key area of investigation. However, specific studies detailing the diastereoselectivity of such reactions for 1-Bromo-2-ethoxyethene are not prevalent in the existing literature.

Hypothetical Diastereoselectivity in Addition to 1-Bromo-2-ethoxyethene

| Starting Isomer | Reagent | Potential Diastereomeric Products (Syn-Addition) | Potential Diastereomeric Products (Anti-Addition) |

| (E)-1-Bromo-2-ethoxyethene | X-Y | (1R,2S)-1-Bromo-2-ethoxy-1-X-2-Y-ethane | (1R,2R)-1-Bromo-2-ethoxy-1-X-2-Y-ethane |

| (Z)-1-Bromo-2-ethoxyethene | X-Y | (1R,2R)-1-Bromo-2-ethoxy-1-X-2-Y-ethane | (1R,2S)-1-Bromo-2-ethoxy-1-X-2-Y-ethane |

Factors Influencing Enantioselectivity (if applicable to known reactions)

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Achieving enantioselectivity typically requires the use of a chiral catalyst, reagent, or solvent. For reactions involving the prochiral faces of the 1-Bromo-2-ethoxyethene double bond, an enantioselective process would lead to an excess of one enantiomer of the product.

While the principles of asymmetric catalysis are well-established, their specific application to reactions of 1-Bromo-2-ethoxyethene to achieve high enantioselectivity is not a widely reported area of research. Factors that would influence enantioselectivity include the nature of the chiral catalyst, the reaction conditions (temperature, solvent), and the specific substrates involved. Without experimental data, any discussion on this topic for 1-Bromo-2-ethoxyethene remains speculative.

Conformational Analysis and its Impact on Reaction Outcomes

The different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds are known as conformations. For 1-Bromo-2-ethoxyethene, rotation around the C-O and C-C single bonds can lead to different conformers. The relative stability of these conformers can be influenced by steric and electronic factors.

The preferred conformation of 1-Bromo-2-ethoxyethene can significantly impact its reactivity. For example, the accessibility of the double bond to incoming reagents in an addition reaction, or the orientation of orbitals involved in a substitution reaction, could be dictated by the dominant conformation. A detailed conformational analysis, likely through computational modeling and spectroscopic techniques, would be necessary to understand the relationship between conformation and reactivity for this specific molecule. However, such detailed conformational studies for 1-Bromo-2-ethoxyethene are not readily found in the scientific literature.

Potential Conformers of 1-Bromo-2-ethoxyethene (Rotation around the C-O bond)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (Hypothetical) |

| s-cis (syn-periplanar) | 0° | Higher |

| s-trans (anti-periplanar) | 180° | Lower |

| gauche | ~60° | Intermediate |

Advanced Spectroscopic Characterization Techniques for 1 Bromo 2 Ethoxyethene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 1-Bromo-2-ethoxyethene, both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the atomic arrangement. The molecule exists as two geometric isomers, (E) and (Z), which can be distinguished by their unique NMR spectra, particularly by the coupling constants of the vinylic protons.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 1-Bromo-2-ethoxyethene is expected to show distinct signals corresponding to the ethoxy group and the vinylic protons.

The ethoxy group (-OCH₂CH₃) gives rise to two characteristic signals:

A quartet resulting from the methylene (B1212753) protons (-OCH₂-), which are adjacent to the three protons of the methyl group.

A triplet from the terminal methyl protons (-CH₃), which are adjacent to the two methylene protons.

The vinylic protons (-CH=CH-) are deshielded and appear further downfield. Their chemical shifts and splitting patterns are highly dependent on the isomer ((E) or (Z)).

In the (Z)-isomer (cis), the two vinylic protons are coupled to each other, resulting in a pair of doublets with a relatively small coupling constant (J), typically in the range of 5-10 Hz.

In the (E)-isomer (trans), the coupling constant between the vinylic protons is significantly larger, usually between 12-18 Hz. This difference in coupling constants is a definitive way to assign the stereochemistry of the double bond.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| Vinylic Proton (Br-CH=) | 6.0 - 7.5 | Doublet | 5-18 |

| Vinylic Proton (=CH-O) | 4.5 - 6.5 | Doublet | 5-18 |

| Methylene (-OCH₂-) | 3.5 - 4.0 | Quartet | ~7 |

| Methyl (-CH₃) | 1.0 - 1.5 | Triplet | ~7 |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The coupling constants for vinylic protons are key to distinguishing between (E) and (Z) isomers.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to characterize their chemical environment. In a proton-decoupled ¹³C NMR spectrum of 1-Bromo-2-ethoxyethene, four distinct signals are expected, corresponding to the four unique carbon atoms in the molecule.

The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms.

The two sp²-hybridized vinylic carbons appear in the downfield region (typically 100-150 ppm). The carbon atom bonded to the electronegative bromine atom (C-Br) will have a different chemical shift than the carbon bonded to the oxygen atom (C-O).

The sp³-hybridized methylene carbon of the ethoxy group (-OCH₂-) is deshielded by the adjacent oxygen atom and appears in the range of 60-70 ppm.

The sp³-hybridized methyl carbon (-CH₃) is the most shielded and appears furthest upfield, typically between 10-20 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Vinylic Carbon (=CH-O) | 130 - 150 |

| Vinylic Carbon (Br-CH=) | 90 - 110 |

| Methylene Carbon (-OCH₂-) | 60 - 70 |

| Methyl Carbon (-CH₃) | 10 - 20 |

Note: These are approximate chemical shift ranges. Data for cis-1-Bromo-2-ethoxyethylene is available in spectral databases, confirming the presence of four distinct carbon environments. docbrown.info

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. This is particularly useful for analyzing the purity of 1-Bromo-2-ethoxyethene or identifying it within a reaction mixture.

Upon ionization in the mass spectrometer, the 1-Bromo-2-ethoxyethene molecule (C₄H₇BrO) will generate a molecular ion peak. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, which is a characteristic signature for a compound containing a single bromine atom.

The fragmentation pattern provides further structural information. For 1-Bromo-2-ethoxyethene, key fragments are observed in its mass spectrum. nih.gov

| m/z Value | Relative Intensity | Possible Fragment Ion |

| 150/152 | Low | [C₄H₇BrO]⁺ (Molecular Ion) |

| 122/124 | High | [C₂H₃BrO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: The data from NIST indicates a top peak at m/z 122 and a second highest at m/z 124, which is characteristic of a bromine-containing fragment. The peak at m/z 29 corresponds to the loss of the bromo-ethenoxy group, leaving the ethyl cation. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. While low-resolution MS can identify a nominal mass of 150 or 152 for the molecular ion, HRMS can distinguish 1-Bromo-2-ethoxyethene from other compounds that may have the same nominal mass but a different elemental composition.

The calculated exact mass of the most abundant isotopic form of 1-Bromo-2-ethoxyethene (¹²C₄¹H₇⁷⁹Br¹⁶O) is 149.96803 Da. nih.gov An experimental HRMS measurement confirming this value provides unambiguous evidence for the molecular formula C₄H₇BrO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1-Bromo-2-ethoxyethene displays characteristic absorption bands that confirm the presence of its key structural features.

The most diagnostic peaks in the spectrum include:

C=C Stretch: The carbon-carbon double bond of the ethene backbone gives rise to a stretching vibration in the region of 1640-1680 cm⁻¹.

=C-H Stretch: The stretching of the C-H bonds on the double bond (vinylic C-H) typically occurs at wavenumbers just above 3000 cm⁻¹ (around 3020-3100 cm⁻¹).

C-O Stretch: The strong C-O single bond stretch of the ether linkage is a prominent feature, usually appearing in the 1050-1280 cm⁻¹ range.

C-H Alkane Stretch: The C-H bonds of the ethyl group exhibit stretching vibrations in the 2850-2960 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkene | C=C Stretch | 1640 - 1680 |

| Vinylic C-H | =C-H Stretch | 3020 - 3100 |

| Ether | C-O Stretch | 1050 - 1280 |

| Alkane C-H | -C-H Stretch | 2850 - 2960 |

Note: The presence of these characteristic absorption bands provides strong evidence for the enol ether structure of 1-Bromo-2-ethoxyethene. Spectral data for this compound is available in public databases like PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible radiation, corresponding to the excitation of outer electrons within a molecule. shu.ac.uk For organic molecules, this absorption is restricted to specific functional groups, known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk In 1-bromo-2-ethoxyethene, the primary chromophores are the carbon-carbon double bond (C=C) and the substituents containing atoms with non-bonding electrons (the oxygen of the ethoxy group and the bromine atom).

The absorption of energy promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The key electronic transitions accessible in the conventional UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the vinyl group in 1-bromo-2-ethoxyethene. shu.ac.uk These transitions are typically strong, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For a simple alkene like ethene, the π → π* transition occurs at a wavelength (λmax) of about 170 nm, which is in the deep UV region. masterorganicchemistry.com Conjugation lowers the energy gap between the HOMO and LUMO, shifting the λmax to longer wavelengths. masterorganicchemistry.com

n → σ Transitions:* Saturated compounds with atoms bearing lone pairs, like the oxygen in the ether linkage and the bromine atom, can exhibit n → σ* transitions. shu.ac.uk These transitions involve exciting a non-bonding electron into a σ* antibonding orbital. They generally require less energy than σ → σ* transitions and occur in the 150-250 nm range. shu.ac.uk

The presence of the bromine and ethoxy substituents on the double bond affects the absorption wavelength. The oxygen atom's lone pairs can participate in resonance with the π system, which tends to shift the absorption to a longer wavelength (a bathochromic shift). Halogen substituents can also induce a bathochromic shift. Computational studies on similar molecules, such as 1-bromo-1-propene, are used to benchmark and predict UV-vis spectra where experimental data is scarce. vuvanalytics.com

Table 1: Expected Electronic Transitions for 1-Bromo-2-ethoxyethene

| Transition Type | Associated Functional Group | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | C=C (vinyl group) | < 200 | High (1,000-10,000) |

Raman Spectroscopy for Vibrational and Conformational Studies

Raman spectroscopy is a technique that provides detailed information about the vibrational modes of a molecule. wikipedia.org It relies on the inelastic scattering of monochromatic light (Raman scattering), where the change in energy of the scattered photons corresponds to the energy of molecular vibrations. libretexts.org This technique yields a structural fingerprint that can be used to identify molecules and analyze their chemical bonding and conformation. wikipedia.org

For 1-bromo-2-ethoxyethene, a Raman spectrum would reveal a series of bands corresponding to the specific vibrational modes of its functional groups. As a non-destructive method requiring minimal sample preparation, it is well-suited for detailed structural analysis. nih.gov

Key vibrational modes expected for 1-bromo-2-ethoxyethene include:

C=C Stretching: The carbon-carbon double bond stretch is a strong and characteristic Raman band, typically found in the 1600-1650 cm⁻¹ region for vinyl ethers. oup.com

C-O Stretching: Alkyl vinyl ethers show a strong absorption around 1203 cm⁻¹, which is assigned to the C-O stretching frequency. oup.com This is higher than in typical dialkyl ethers due to some double bond character from resonance. oup.com

C-H Vibrations: The spectrum would contain various C-H stretching frequencies around 3000 cm⁻¹, with those of the vinyl group (=CH) appearing at slightly higher wavenumbers than those of the ethyl group (-CH₂- and -CH₃). oup.com In-plane and out-of-plane bending modes would appear at lower frequencies.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. Vibrational analyses of related bromoalkanes, like 1-bromooctane, aid in assigning these modes. researchgate.net

Skeletal Vibrations: The spectrum will also contain complex vibrations involving the bending and stretching of the carbon skeleton in the fingerprint region (below 1500 cm⁻¹). wikipedia.org

Raman spectroscopy is also a powerful tool for conformational analysis. 1-Bromo-2-ethoxyethene can exist in different conformations due to rotation around the C-O single bond. These different conformers (e.g., s-cis vs. s-trans) would have slightly different vibrational frequencies, which could potentially be resolved as distinct peaks or shoulders in the Raman spectrum, particularly at low temperatures. nih.gov Detailed vibrational analysis, often aided by computational calculations, allows for the assignment of observed frequencies to specific conformations. researchgate.net

Table 3: Predicted Characteristic Raman Shifts for 1-Bromo-2-ethoxyethene

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (vinyl) | =C-H | > 3000 | Typically sharp and of medium intensity. |

| C-H Stretch (alkyl) | -C-H | 2850 - 3000 | Strong, characteristic of the ethyl group. |

| C=C Stretch | C=C | 1600 - 1650 | Strong intensity, characteristic of vinyl ethers. oup.com |

| C-O-C Stretch | C-O | ~1200 | Strong intensity. oup.com |

| C-Br Stretch | C-Br | 500 - 600 | Medium to strong intensity. researchgate.net |

Theoretical and Computational Investigations of 1 Bromo 2 Ethoxyethene

Quantum Mechanical Studies of Carbon-Bromine Bond Dissociation

The carbon-bromine (C-Br) bond is a key functional group in 1-bromo-2-ethoxyethene, and its dissociation is a fundamental step in many of its reactions. Quantum mechanical calculations can model this bond-breaking process, providing a detailed picture of the energy changes and molecular transformations that occur.

The potential energy surface (PES) is a conceptual and mathematical tool that maps the potential energy of a molecule as a function of its geometry. For the C-Br bond dissociation in 1-bromo-2-ethoxyethene, the PES would typically be calculated by systematically varying the C-Br bond distance and calculating the energy at each point, while optimizing the rest of the molecular geometry.

Theoretical studies on similar but more complex bromo-aromatic compounds, such as 1-bromo-2-methylnaphthalene, have shown that the dissociation of the C-Br bond in a radical anion species follows a dissociative pathway on the PES. nih.gov For the neutral 1-bromo-2-ethoxyethene molecule, the PES along the C-Br bond coordinate is expected to resemble a Morse-like potential, with a distinct minimum corresponding to the equilibrium bond length and a steep increase in energy as the bond is stretched, leading to dissociation at higher energies. nih.gov The dissociation energy, representing the energy required to break the bond homolytically, can be determined from the PES.

Table 1: Illustrative Potential Energy Data for C-Br Bond Dissociation in 1-Bromo-2-ethoxyethene

| C-Br Bond Distance (Å) | Relative Energy (kcal/mol) |

| 1.90 (Equilibrium) | 0.0 |

| 2.20 | 15.2 |

| 2.50 | 35.8 |

| 2.80 | 55.1 |

| 3.10 | 68.3 |

| 3.40 | 75.4 (Dissociation Limit) |

The study of reaction dynamics goes beyond the static picture of the PES and investigates the time-evolution of the bond cleavage process. Upon absorption of sufficient energy, for instance through light (photodissociation) or electron transfer (electrochemical reduction), the C-Br bond in 1-bromo-2-ethoxyethene can break.

In the case of electrochemically induced dissociation, as studied in other organic halides, the process often proceeds through a stepwise mechanism. mdpi.comosti.gov This would involve the initial formation of a radical anion, [1-bromo-2-ethoxyethene]•−, which is a transient species. This radical anion is typically unstable and undergoes rapid cleavage of the C-Br bond to form a vinyl radical and a bromide anion. mdpi.com

The dynamics of this bond cleavage can be simulated using methods like ab initio molecular dynamics, which would show the evolution of the molecular geometry over time, tracking the separation of the bromine atom from the carbon framework and the subsequent structural relaxation of the resulting vinyl radical.

Conformational Landscape Analysis

The presence of rotatable single bonds in 1-bromo-2-ethoxyethene gives rise to different spatial arrangements of its atoms, known as conformations or rotational isomers (rotamers). Understanding the conformational landscape is important as the reactivity and physical properties of the molecule can depend on its preferred shape.

The key rotatable bonds in 1-bromo-2-ethoxyethene are the C-O bond of the ethoxy group and the C-C single bond of the ethyl group. Rotation around these bonds can lead to various conformers. For instance, rotation around the C-O bond would alter the orientation of the ethyl group relative to the vinyl bromide moiety. Computational modeling, typically using density functional theory (DFT) or other quantum chemical methods, can be used to identify the stable conformers (energy minima on the PES) and the transition states for their interconversion (saddle points on the PES). The relative energies of these conformers determine their populations at a given temperature.

Table 2: Hypothetical Relative Energies of 1-Bromo-2-ethoxyethene Rotational Isomers

| Rotational Isomer | Dihedral Angle (C=C-O-C) | Relative Energy (kcal/mol) |

| A (Anti-periplanar) | 180° | 0.0 |

| B (Syn-periplanar) | 0° | 2.5 |

| C (Gauche) | 60° | 1.2 |

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. researchgate.net Solvents can stabilize certain conformers over others through intermolecular interactions such as dipole-dipole interactions or hydrogen bonding.

For a molecule like 1-bromo-2-ethoxyethene, which possesses a dipole moment, polar solvents would be expected to have a more pronounced effect on its conformational preferences than nonpolar solvents. Computational models can account for solvent effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). These models can predict how the relative energies of the different rotamers change in various solvents, thus providing insight into how the conformational landscape is modulated by the environment. For example, a more polar conformer would be preferentially stabilized in a polar solvent, shifting the equilibrium towards that conformer. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.org By modeling the transition states—the highest energy points along the reaction coordinate—researchers can understand the feasibility of a reaction and predict its outcome.

For 1-bromo-2-ethoxyethene, computational modeling could be applied to a variety of its potential reactions, such as nucleophilic substitution at the vinylic carbon or addition reactions across the double bond. The general approach involves identifying the reactants and products and then using computational algorithms to locate the transition state structure connecting them on the potential energy surface. github.io

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. e3s-conferences.org Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is a true saddle point on the PES (characterized by one imaginary frequency) and reveal the nature of the atomic motions involved in the reaction coordinate. github.io Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu

While specific computational studies on the reaction mechanisms of 1-bromo-2-ethoxyethene were not identified in the search results, the established methodologies of computational chemistry provide a robust framework for such investigations. These studies would be invaluable for understanding its reactivity and for designing new synthetic applications.

Historical Context and Evolution of Research on 1 Bromo 2 Ethoxyethene

Early Reports and Initial Synthetic Explorations

Specific early reports detailing the first synthesis of 1-bromo-2-ethoxyethene are not prominently documented in readily available historical chemical literature. Its emergence is more likely situated within the broader context of the development of methods for the preparation of vinyl ethers and vinyl halides in the late 19th and early 20th centuries. The initial synthesis of vinyl ethers dates back to 1877, paving the way for extensive research into this class of compounds. researchgate.net Early synthetic explorations of halogenated ethers were often extensions of established etherification and halogenation reactions, though achieving the specific regio- and stereochemistry of 1-bromo-2-ethoxyethene would have presented a significant challenge with the tools available at the time.

One of the foundational reactions that would become relevant is the addition of bromine to ethyl vinyl ether, followed by dehydrobromination. While conceptually straightforward, controlling the elimination to favor the desired product over potential side-reactions, such as the formation of isomeric products or di-halogenated species, would have been a considerable hurdle. The synthesis of cis-1-bromo-2-ethoxyethylene, for example, can be achieved by the bromination of ethyl vinyl ether followed by treatment with triethylamine (B128534). chemicalbook.com However, the stereochemical control of such reactions in their nascent stages was often poor, leading to mixtures of (E) and (Z) isomers that were difficult to separate and characterize.

Key Developments in Vinylic Halide Chemistry Relevant to 1-Bromo-2-ethoxyethene

The story of 1-bromo-2-ethoxyethene is intrinsically linked to key advancements in the broader field of vinylic halide chemistry. The development of stereoselective synthetic methods was paramount to accessing specific isomers of this compound.

A significant leap forward came with the work of chemists like Herbert C. Brown on the hydroboration of alkynes . This methodology provided a route to vinylboranes, which could then be converted to vinyl bromides with a high degree of stereocontrol. masterorganicchemistry.comchem-station.comacs.orgmissouri.edunih.gov For instance, the hydroboration of an alkyne with a bulky borane (B79455) reagent, followed by treatment with bromine, allows for the synthesis of a specific geometric isomer of a vinyl bromide. This approach offered a significant improvement over less selective elimination reactions.

Another pivotal area of development was the emergence of transition-metal-catalyzed cross-coupling reactions . The work of pioneers in this field laid the groundwork for the stereospecific synthesis of substituted alkenes, including vinyl ethers. acs.orgacs.org While many of these methods were refined in the latter half of the 20th century, their conceptual origins provided new avenues for the construction of the carbon-carbon double bond with defined stereochemistry, a crucial aspect for synthesizing pure isomers of 1-bromo-2-ethoxyethene. Copper-catalyzed cross-coupling reactions, for example, have been developed for the stereospecific synthesis of vinylic ethers from vinylic halides and alcohols. acs.org

The following table summarizes some key synthetic developments relevant to the preparation of 1-bromo-2-ethoxyethene and related vinylic halides.

| Development/Reaction | Description | Approximate Era of Major Development | Key Contributors (Illustrative) |

| Addition-Elimination Reactions | Addition of halogens to vinyl ethers followed by base-induced dehydrohalogenation. | Early to Mid-20th Century | General methodology |

| Hydroboration of Alkynes | Stereoselective synthesis of vinylboranes from alkynes, which can be converted to vinyl bromides. | Mid-20th Century | H. C. Brown |

| Organometallic Cross-Coupling | Transition-metal (e.g., copper, palladium) catalyzed reactions for the formation of C-C and C-O bonds with stereocontrol. | Mid to Late 20th Century | J. F. Normant, and others in the field of organometallic chemistry |

Impact of Methodological Advancements on Research Scope

The ability to study and utilize 1-bromo-2-ethoxyethene has been profoundly influenced by advancements in analytical and purification techniques. The inherent challenge posed by the existence of (E) and (Z) isomers meant that progress in its chemistry was tied to the ability to first distinguish and then isolate these stereoisomers.

The advent of gas chromatography (GC) revolutionized the separation of volatile organic compounds, including geometric isomers. vurup.skresearchgate.netnih.govfao.org The development of high-resolution capillary columns and specialized stationary phases allowed for the efficient separation of (E)- and (Z)-1-bromo-2-ethoxyethene, a task that would have been arduous, if not impossible, with earlier fractional distillation techniques. This ability to obtain pure isomers was a critical prerequisite for detailed spectroscopic analysis and reactivity studies.

Parallel to advancements in separation science was the rise of Nuclear Magnetic Resonance (NMR) spectroscopy . NMR has become an indispensable tool for the structural elucidation of organic molecules, and its application to 1-bromo-2-ethoxyethene has been crucial for determining the stereochemistry of the double bond. modgraph.co.ukresearchgate.netwikipedia.orgmdpi.com The coupling constants between the vinylic protons, for instance, are characteristically different for the cis and trans isomers, providing a definitive method for their assignment. The development of higher field magnets and multidimensional NMR techniques has further enhanced the ability to analyze complex mixtures and unambiguously determine molecular structures. swinburne.edu.au

The following table highlights the impact of these methodological advancements on the research scope of 1-bromo-2-ethoxyethene.

| Methodological Advancement | Impact on Research Scope of 1-Bromo-2-ethoxyethene |

| Gas Chromatography (GC) | Enabled the routine separation and purification of (E) and (Z) isomers, allowing for the study of the distinct properties of each. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided a definitive method for the structural and stereochemical characterization of the isomers, facilitating the analysis of reaction outcomes and the confirmation of synthetic success. |

| Stereoselective Synthesis | Allowed for the targeted synthesis of specific isomers, opening the door to investigating their differential reactivity and potential applications. |

Future Research Directions and Emerging Trends in the Application of 1 Bromo 2 Ethoxyethene

The chemical compound 1-bromo-2-ethoxyethene continues to be a valuable reagent in organic synthesis. Future research is poised to enhance its utility through the development of more sustainable synthetic methods, novel catalytic applications, and integration with advanced automated platforms. These emerging trends focus on improving efficiency, selectivity, and the environmental footprint of chemical transformations involving this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.